molecular formula C18H15N3O2S2 B2405735 (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 854002-37-2

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B2405735
M. Wt: 369.46
InChI Key: ZJCLCASPFVFSJC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Novel Derivatives Synthesis : A study developed a convenient, one-pot, multicomponent synthesis of new derivatives related to the chemical compound , focusing on unsymmetrical thioureas, various amines, and methyl bromoacetate. These compounds were characterized by a range of spectroscopic methods, including IR, NMR (1H and 13C), mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis, underscoring the diversity of structural features achievable within this compound class (Hossaini et al., 2017).

Electrochemical Synthesis Approach : Another research avenue explored the electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines, showcasing a metal- and reagent-free methodology. This process leverages 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation, demonstrating an innovative route to synthesize structurally related compounds to the original chemical entity (Qian et al., 2017).

Potential Biological Activities

Anti-proliferative Agents : A study on novel quinuclidinone derivatives, structurally related to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide, revealed potential anti-cancer properties. These compounds were synthesized and assessed for anti-cancer activity, showing potent efficacy in cell viability assays against specific cancer cell lines, thereby indicating the therapeutic potential of such derivatives (Soni et al., 2015).

Anticancer and Antimicrobial Properties : Further research into 2-substituted benzimidazole derivatives, including compounds structurally akin to the chemical , highlighted their in vitro anticancer and antimicrobial efficacy. These findings suggest the broad spectrum of biological activities that derivatives of this compound could possess, reinforcing the importance of such compounds in the development of new therapeutic agents (Refaat, 2010).

properties

IUPAC Name

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-11-4-3-5-15(19-11)20-16(22)13-8-6-12(7-9-13)10-14-17(23)21(2)18(24)25-14/h3-10H,1-2H3,(H,19,20,22)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLCASPFVFSJC-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide

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